molecular formula C21H19BrN6O3 B2625733 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 536718-80-6

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2625733
CAS RN: 536718-80-6
M. Wt: 483.326
InChI Key: JJKXIRSKCQAXCT-AUEPDCJTSA-N
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Description

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H19BrN6O3 and its molecular weight is 483.326. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Bromophenols Coupled with Nucleoside Bases : Research involving similar compounds, such as bromophenols coupled with nucleoside base derivatives, has been conducted, which includes studies on brominated 1,2,3,4-tetrahydroisoquinolines and brominated tyrosine derivatives. These compounds have been isolated from the red alga Rhodomela confervoides, and their structures determined through spectroscopic and chemical methods (Ma et al., 2007).

  • Thietanyl Protection in Synthesis : In a study related to the synthesis of purine derivatives, thietanyl protecting groups have been used to synthesize 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This method highlighted the necessity of using different protective groups due to challenges in synthesizing certain purine derivatives (Khaliullin & Shabalina, 2020).

  • Synthesis of New 6-Purineselenyl and 8-(1,3,4-Thiadiazolyl) Derivatives : Research into the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, including those related to the compound , has been carried out. These compounds were characterized through spectroscopic methods and elemental analysis (Gobouri, 2020).

Biological Activity and Applications

  • Antidepressant Properties : A study on 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, a related compound, demonstrated antidepressant activity. This highlights the potential of such compounds in pharmacological applications (Khaliullin et al., 2018).

properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O3/c1-12-3-5-13(6-4-12)11-28-17-18(27(2)21(31)25-19(17)30)24-20(28)26-23-10-14-9-15(22)7-8-16(14)29/h3-10,29H,11H2,1-2H3,(H,24,26)(H,25,30,31)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKXIRSKCQAXCT-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC(=C4)Br)O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=CC(=C4)Br)O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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